2,3-Dimethylthiomorpholine
Overview
Description
2,3-Dimethylthiomorpholine is a heterocyclic organic compound with a sulfur atom and an amine group in its structure. It has a molecular weight of 131.24 . The compound is liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for 2,3-Dimethylthiomorpholine is the same as its common name . Its InChI code is1S/C6H13NS/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
2,3-Dimethylthiomorpholine is a liquid at room temperature .Scientific Research Applications
1. Environmental Remediation
2,3-Dimethylthiomorpholine derivatives have been explored for their potential in environmental remediation, specifically in the adsorption and removal of hazardous materials. For instance, a lignocellulosic substrate (LS) derived from agro-industry waste demonstrated high efficiency in adsorbing pesticides, including dimetomorph (a morpholine derivative), from wastewater. The study highlighted the substrate's rapid kinetic adsorption and its resilience against organic and inorganic pollutants, suggesting a cost-effective method for water purification (Boudesocque et al., 2008).
2. Chemical Synthesis and Drug Development
2,3-Dimethylthiomorpholine scaffolds have been used as key intermediates in the synthesis of various biologically active molecules. The research on dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate demonstrated its versatility as a chemical multitalent. It was transformed into valuable heterocyclic building blocks for further chemical synthesis, indicating its importance in drug discovery and organic chemistry (Pandey et al., 2012).
3. Antifungal and Antimicrobial Applications
Certain derivatives of 2,3-Dimethylthiomorpholine have exhibited promising antifungal and antimicrobial properties. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed fungicidal activity against Candida and Aspergillus species. The introduction of a gem-dimethyl on the 6-position of the morpholin-2-one core significantly improved the plasmatic stability while maintaining the in vitro antifungal activity, showcasing the compound's therapeutic potential (Bardiot et al., 2015).
Additionally, thiomorpholine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds were developed with the aim of being less toxic and more effective. The synthesized thiomorpholine derivatives underwent systematic assessment to optimize their biological effects, indicating their potential as bioactive molecules in therapeutic applications (Kardile & Kalyane, 2010).
Safety And Hazards
2,3-Dimethylthiomorpholine is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H226, H302, H314, and H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2,3-dimethylthiomorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKSVESWLSCULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylthiomorpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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